molecular formula C10H12N2O3 B14269455 [2-(Pyridin-2-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol CAS No. 140118-66-7

[2-(Pyridin-2-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol

Cat. No.: B14269455
CAS No.: 140118-66-7
M. Wt: 208.21 g/mol
InChI Key: NFXJWAREDOKXBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Pyridin-2-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol: is a heterocyclic compound that features both pyridine and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Pyridin-2-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol typically involves the condensation of picolinamide with aldehydes, promoted by palladium trifluoroacetate (Pd(TFA)₂) in an organic solvent like n-octane . This cascade reaction involves the condensation of picolinamide and two aldehyde molecules, leading to the formation of the oxazole ring.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.

    Reduction: Reduction reactions can occur, especially at the oxazole ring.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or oxazole rings are replaced by other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with mCPBA can yield pyridine N-oxides .

Mechanism of Action

The mechanism by which [2-(Pyridin-2-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol exerts its effects involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it binds selectively to cerium (III) ions, altering its fluorescence properties . In medicinal applications, its derivatives may inhibit specific enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Uniqueness: What sets [2-(Pyridin-2-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol apart is its dual functionality, combining the properties of both pyridine and oxazole rings. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its analogs.

Properties

CAS No.

140118-66-7

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

[4-(hydroxymethyl)-2-pyridin-2-yl-5H-1,3-oxazol-4-yl]methanol

InChI

InChI=1S/C10H12N2O3/c13-5-10(6-14)7-15-9(12-10)8-3-1-2-4-11-8/h1-4,13-14H,5-7H2

InChI Key

NFXJWAREDOKXBK-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=N2)(CO)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.